molecular formula C20H16O B14410648 5,11-Dimethylchrysen-3-ol CAS No. 84249-62-7

5,11-Dimethylchrysen-3-ol

Cat. No.: B14410648
CAS No.: 84249-62-7
M. Wt: 272.3 g/mol
InChI Key: KWSQHZOXKXWDNI-UHFFFAOYSA-N
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Description

5,11-Dimethylchrysen-3-ol: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two methyl groups at positions 5 and 11 and a hydroxyl group at position 3 on the chrysene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylchrysen-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of chrysene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 5,11-Dimethylchrysen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chrysenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 5,11-Dimethylchrysen-3-ol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .

Biology: It can be used as a model compound to investigate the metabolic pathways and toxicity of PAHs .

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a pharmacological agent .

Industry: Industrially, the compound can be used in the production of advanced materials, including polymers and resins. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5,11-Dimethylchrysen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at position 3 allows for hydrogen bonding and other interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 5,11-Dimethylchrysen-3-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84249-62-7

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

5,11-dimethylchrysen-3-ol

InChI

InChI=1S/C20H16O/c1-12-10-15-7-8-16(21)11-18(15)20-13(2)9-14-5-3-4-6-17(14)19(12)20/h3-11,21H,1-2H3

InChI Key

KWSQHZOXKXWDNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C=C3C

Origin of Product

United States

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